Cas no 1998777-96-0 (1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one)

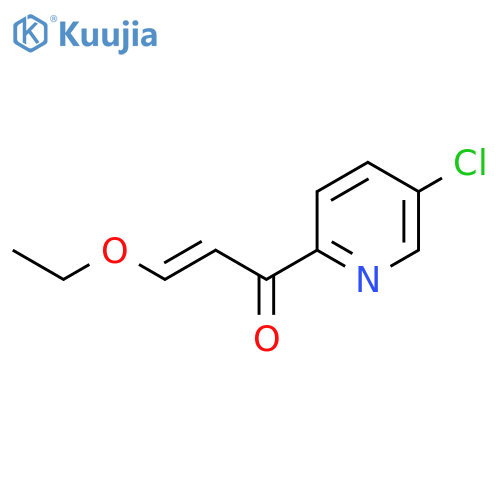

1998777-96-0 structure

商品名:1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one

- 1998777-96-0

- EN300-1124842

-

- インチ: 1S/C10H10ClNO2/c1-2-14-6-5-10(13)9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+

- InChIKey: AJHDWMQDPVIOCJ-AATRIKPKSA-N

- ほほえんだ: ClC1=CN=C(C=C1)C(/C=C/OCC)=O

計算された属性

- せいみつぶんしりょう: 211.0400063g/mol

- どういたいしつりょう: 211.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 39.2Ų

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124842-10.0g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 10g |

$4236.0 | 2023-06-09 | ||

| Enamine | EN300-1124842-1g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 95% | 1g |

$770.0 | 2023-10-26 | |

| Enamine | EN300-1124842-5g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1124842-0.1g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1124842-5.0g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1124842-0.25g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1124842-1.0g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 1g |

$986.0 | 2023-06-09 | ||

| Enamine | EN300-1124842-0.5g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1124842-10g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 95% | 10g |

$3315.0 | 2023-10-26 | |

| Enamine | EN300-1124842-2.5g |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |

1998777-96-0 | 95% | 2.5g |

$1509.0 | 2023-10-26 |

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1998777-96-0 (1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one) 関連製品

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 55290-64-7(Dimethipin)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量